2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and stability. The incorporation of a fluorine atom into the bicyclo[1.1.1]pentane skeleton can significantly alter its physicochemical properties, making it a valuable compound in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the introduction of a fluorine atom into the bicyclo[1.1.1]pentane core. One practical and scalable approach involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield the desired fluorinated compound . This method allows for the production of the compound on a large scale, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the photochemical steps and batch processing for subsequent reactions. The scalability of these methods ensures a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere in drug design, replacing phenyl rings to improve the activity and physicochemical properties of pharmaceuticals.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework, enhancing the compound’s overall stability and efficacy .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-bicyclo[1.1.1]pentane-1-carboxylic acid: Another fluorinated derivative with similar structural features.
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A related compound with a methoxycarbonyl group instead of a fluorine atom.
Properties
CAS No. |
2731007-74-0 |
---|---|
Molecular Formula |
C13H13FO2 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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